1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro-
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Overview
Description
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological and pharmacological activities, making them a “privileged scaffold” in drug discovery
Preparation Methods
The synthesis of 1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions . This method is known for its efficiency and high yield. Another method involves the N-alkylation of indoles, which can be performed using alkyl halides in the presence of a base . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the functional groups present on the indole ring and the overall structure of the compound.
Comparison with Similar Compounds
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
4,5,6,7-Tetrahydroindole: Used in the preparation of chiral tetraaryl-substituted methane and phenylamidine derivatives.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as an indole mimetic.
The uniqueness of 1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62372-20-7 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1,2-diethyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H19N/c1-3-11-9-10-7-5-6-8-12(10)13(11)4-2/h9H,3-8H2,1-2H3 |
InChI Key |
RPAXGTZDOUSVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1CC)CCCC2 |
Origin of Product |
United States |
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